molecular formula C19H19N3O2 B5462165 3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol

3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol

Cat. No. B5462165
M. Wt: 321.4 g/mol
InChI Key: HMYZWGUMKFFGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrazolopyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol is not fully understood. However, it has been reported to inhibit the activity of several enzymes by binding to their active sites. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. It has also been reported to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol are dependent on its target enzymes. For example, inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Inhibition of PDE4 can lead to an increase in cAMP levels, which can have anti-inflammatory effects. However, the effects of 3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol on other enzymes and pathways are not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol in lab experiments is its specificity towards certain enzymes. This allows for the development of selective inhibitors with minimal off-target effects. However, one of the limitations of using this compound is its moderate yield and purity, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for the research on 3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol. One direction is the development of more potent and selective inhibitors targeting specific enzymes. Another direction is the investigation of the compound's effects on other pathways and enzymes. Additionally, the compound's potential as a therapeutic agent for various diseases should be explored further. Finally, the development of new synthesis methods to improve the yield and purity of the compound is also an important area of research.
Conclusion:
In conclusion, 3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol is a promising compound with potential applications in drug discovery and development. Its specificity towards certain enzymes allows for the development of selective inhibitors, and its inhibitory activity against various enzymes makes it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol involves several steps. The starting material is 2-methylphenyl hydrazine, which is reacted with 7-bromo-1H-pyrazolo[1,5-a]pyridine to form the intermediate compound. The intermediate is then treated with acetic anhydride to obtain the final product. The overall yield of the synthesis is moderate, and the purity of the product can be improved by using different purification techniques.

Scientific Research Applications

3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol has shown potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against several enzymes, including protein kinases and phosphodiesterases. These enzymes are involved in various cellular processes and have been implicated in the pathogenesis of several diseases, including cancer, inflammation, and neurological disorders. Therefore, 3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol can be used as a lead compound for the development of new drugs targeting these enzymes.

properties

IUPAC Name

[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-5-2-3-7-16(14)19(24)10-12-21(13-19)18(23)17-8-4-6-15-9-11-20-22(15)17/h2-9,11,24H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYZWGUMKFFGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(C2)C(=O)C3=CC=CC4=CC=NN43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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